molecular formula C8H17BrOSi B12608917 2-Buten-1-ol, 2-bromo-3-methyl-1-(trimethylsilyl)- CAS No. 646501-14-6

2-Buten-1-ol, 2-bromo-3-methyl-1-(trimethylsilyl)-

Cat. No.: B12608917
CAS No.: 646501-14-6
M. Wt: 237.21 g/mol
InChI Key: ADKZYYSVHLLXPN-UHFFFAOYSA-N
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Description

2-Buten-1-ol, 2-bromo-3-methyl-1-(trimethylsilyl)- is an organic compound with the molecular formula C8H17BrOSi. This compound is characterized by the presence of a bromine atom, a trimethylsilyl group, and a butenol structure. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Buten-1-ol, 2-bromo-3-methyl-1-(trimethylsilyl)- can be achieved through several methods. One common approach involves the reaction of 2-bromo-3-methyl-2-buten-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. This reaction typically occurs under mild conditions and results in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction parameters is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Buten-1-ol, 2-bromo-3-methyl-1-(trimethylsilyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with new functional groups replacing the bromine atom.

Scientific Research Applications

2-Buten-1-ol, 2-bromo-3-methyl-1-(trimethylsilyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Buten-1-ol, 2-bromo-3-methyl-1-(trimethylsilyl)- involves its interaction with various molecular targets. The bromine atom and the trimethylsilyl group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the trimethylsilyl group can be cleaved under acidic conditions, revealing the hydroxyl group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Buten-1-ol, 2-bromo-3-methyl-1-(trimethylsilyl)- is unique due to the presence of both the bromine atom and the trimethylsilyl group. These functional groups confer distinct reactivity and make the compound valuable in various synthetic applications.

Properties

CAS No.

646501-14-6

Molecular Formula

C8H17BrOSi

Molecular Weight

237.21 g/mol

IUPAC Name

2-bromo-3-methyl-1-trimethylsilylbut-2-en-1-ol

InChI

InChI=1S/C8H17BrOSi/c1-6(2)7(9)8(10)11(3,4)5/h8,10H,1-5H3

InChI Key

ADKZYYSVHLLXPN-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(O)[Si](C)(C)C)Br)C

Origin of Product

United States

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